molecular formula C7H7ClN2O B112439 N-(6-chloropyridin-3-yl)acetamide CAS No. 29958-18-7

N-(6-chloropyridin-3-yl)acetamide

Cat. No. B112439
CAS RN: 29958-18-7
M. Wt: 170.59 g/mol
InChI Key: XLJCAGLIVIQUIW-UHFFFAOYSA-N
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Description

“N-(6-chloropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It is also known as "N-acetyl-6-chloro-3-pyridinesulfonamide" .


Physical And Chemical Properties Analysis

“N-(6-chloropyridin-3-yl)acetamide” is a powder with a molecular weight of 170.59 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 408.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

1. Optoelectronic Applications

  • Summary of Application : A novel material, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), which is structurally similar to N-(6-chloropyridin-3-yl)acetamide, has been synthesized and studied for its optoelectronic applications .
  • Methods of Application : The material was synthesized by the reflux method, and single crystals were grown by slow evaporation technique. The crystal structure was elucidated by single crystal X-ray diffraction method .
  • Results or Outcomes : The material exhibited significant two-photon absorption and nonlinear refraction, and optical limiting under the continuous wave regime. The second harmonic generation efficiency of the CDA was determined to be 0.5 times greater than that of the KDP crystal .

2. Anti-tubercular Agents

  • Summary of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to N-(6-chloropyridin-3-yl)acetamide, were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application : The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

3. Pharmacological Activities

  • Summary of Application : Phenoxy acetamide and its derivatives, which are structurally similar to N-(6-chloropyridin-3-yl)acetamide, have been investigated for their potential pharmacological activities .
  • Methods of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
  • Results or Outcomes : Some derivatives of phenoxy acetamide have shown good activity against fungi .

4. Biodegradation

  • Summary of Application : A Fusarium sp. strain CS-3, isolated from soil, has been found to degrade acetamiprid, a compound structurally similar to N-(6-chloropyridin-3-yl)acetamide .
  • Methods of Application : The fungus was grown in liquid culture with acetamiprid as the sole carbon source .
  • Results or Outcomes : The fungus was able to remove 98% of the acetamiprid in 96 hours. The degradation products included N’ - [ (6-chloropyridin-3-yl)methyl]- N -methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid .

5. Anti-Tubercular Agents

  • Summary of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to N-(6-chloropyridin-3-yl)acetamide, were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application : The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

6. Chemical Synthesis

  • Summary of Application : Phenoxy acetamide and its derivatives, which are structurally similar to N-(6-chloropyridin-3-yl)acetamide, have been synthesized for various applications .
  • Methods of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
  • Results or Outcomes : Some derivatives of phenoxy acetamide have shown good activity against fungi .

properties

IUPAC Name

N-(6-chloropyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJCAGLIVIQUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305386
Record name N-(6-chloropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloropyridin-3-yl)acetamide

CAS RN

29958-18-7
Record name 29958-18-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-chloropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Ding, Z Chen, C Zhang, T Xin, Y Wang, H Song… - Molecules, 2012 - mdpi.com
A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-…
Number of citations: 32 www.mdpi.com
Z Yu, JPD van Veldhoven, I ME't Hart, AH Kopf… - European Journal of …, 2015 - Elsevier
We synthesized and evaluated a series of compounds for their allosteric modulation at the K v 11.1 (hERG) channel. Most compounds were negative allosteric modulators of [ 3 H]…
Number of citations: 17 www.sciencedirect.com
Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
We synthesized and evaluated a series of compounds for their allosteric modulation at the Kv11. 1 (hERG) channel. Most compounds were negative allosteric modulators of [3H] …

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